4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is a member of the oxadiazole family, which has been known to exhibit a wide range of biological activities.
Scientific Research Applications
4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively researched for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has potent anti-cancer activity against a wide range of cancer cell lines. This compound has also been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have shown that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine exerts a wide range of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to modulate the expression of various genes involved in cell growth, survival, and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its potent biological activity against cancer cells. This makes it a promising compound for the development of new anti-cancer drugs. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further investigate its potential applications in cancer research. This could involve testing its activity against different types of cancer cells and exploring its potential synergistic effects with other anti-cancer drugs. Another direction is to investigate its potential applications in other scientific fields, such as antimicrobial and anti-inflammatory research. Finally, further studies are needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective drugs.
Synthesis Methods
The synthesis of 4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex process that involves several steps. The first step involves the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. The second step involves the cyclization of the hydrazone with acetic anhydride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with pyridine to form the desired compound.
properties
IUPAC Name |
5-(4-tert-butylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)14-6-4-13(5-7-14)16-19-15(20-21-16)12-8-10-18-11-9-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDBTGTXYSBETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine |
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